![molecular formula C8H10N2O2 B3304936 1-(4-Nitrophenyl)ethanamine CAS No. 92203-66-2](/img/structure/B3304936.png)
1-(4-Nitrophenyl)ethanamine
Overview
Description
“1-(4-Nitrophenyl)ethanamine” is a chemical compound with the CAS number 42142-15-4 . It is also known by its English name "1- (4-Nitrophenyl)ethanamine" .
Molecular Structure Analysis
The molecular formula of “1-(4-Nitrophenyl)ethanamine” is C8H10N2O2 . The InChI code for this compound is 1S/C8H10N2O2/c1-6(9)7-2-4-8(5-3-7)10(11)12/h2-6H,9H2,1H3 .Physical And Chemical Properties Analysis
“1-(4-Nitrophenyl)ethanamine” has a molecular weight of 166.18 . It is a solid-liquid mixture . The storage temperature is 4°C, and it should be protected from light .Scientific Research Applications
Synthesis of Complexes
“1-(4-Nitrophenyl)ethanamine” is used in the synthesis of ortho-metalated primary phenethylamines complexes containing six-membered palladacycles . These complexes have potential applications in various fields, including catalysis and materials science.
Preparation of N-(4-nitrophenethyl)formamide
This compound is also used in the synthesis of N-(4-nitrophenethyl)formamide . Formamides are important in the chemical industry and are used as solvents, catalysts, and precursors to other chemical compounds.
Production of Hydrochlorides
“1-(4-Nitrophenyl)ethanamine” can be used in the synthesis of hydrochlorides. Hydrochlorides are commonly used in medicinal chemistry due to their improved water solubility compared to their parent compounds.
Synthesis of Ethanamine Derivatives
This compound is used in the synthesis of ethanamine derivatives enriched with isotopes like oxygen-18, nitrogen-15, and carbon-14. These isotopically labeled compounds are useful in various scientific studies, including metabolic and environmental research.
Pharmaceutical Applications
The hydrochloride form of “1-(4-Nitrophenyl)ethanamine” is used in pharmaceutical applications . It’s often used as an intermediate in the synthesis of various pharmaceutical compounds.
Research and Development
“1-(4-Nitrophenyl)ethanamine” is used in research and development laboratories . It’s often used in experimental setups to study its properties and potential applications.
Safety and Hazards
properties
IUPAC Name |
1-(4-nitrophenyl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6(9)7-2-4-8(5-3-7)10(11)12/h2-6H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEVOBPXEHVUFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Nitrophenyl)ethanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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